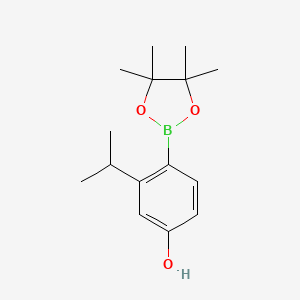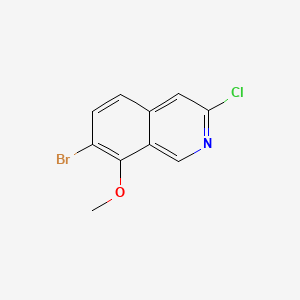
2,4-DI-Tert-butoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
2,4-DI-Tert-butoxyphenol can be synthesized through the alkylation of phenol with isobutylene. The reaction typically involves mixing phenol with a catalyst, stirring, and heating, followed by the addition of isobutylene to obtain the desired product . This method is commonly used in industrial production due to its efficiency and scalability.
Análisis De Reacciones Químicas
2,4-DI-Tert-butoxyphenol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone. Reducing agents such as sodium borohydride are often used.
Aplicaciones Científicas De Investigación
2,4-DI-Tert-butoxyphenol has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2,4-DI-Tert-butoxyphenol involves its ability to neutralize free radicals and reduce reactive oxygen species production. This antioxidant effect helps prevent oxidative degradation and material disintegration . Additionally, the compound can disrupt the cell wall and membrane of fungi, leading to cell death . The molecular targets and pathways involved include the regulation of oxidative stress and the inhibition of microbial growth .
Comparación Con Compuestos Similares
2,4-DI-Tert-butoxyphenol can be compared with other similar compounds, such as:
2,6-Di-tert-butylphenol: Similar in structure, but with tert-butyl groups at positions 2 and 6.
Butylated Hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics.
Butylated Hydroxyanisole (BHA): Another common antioxidant used in food preservation.
This compound is unique due to its specific substitution pattern, which provides distinct antioxidant properties and makes it particularly effective in industrial applications .
Propiedades
Fórmula molecular |
C14H22O3 |
|---|---|
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
2,4-bis[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C14H22O3/c1-13(2,3)16-10-7-8-11(15)12(9-10)17-14(4,5)6/h7-9,15H,1-6H3 |
Clave InChI |
LLWMTPHALFOSHY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC(=C(C=C1)O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[4-(Aminomethyl)-6-hydroxypyridin-2-YL]ethanone](/img/structure/B14850244.png)
![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl 2-ethylbutanoate](/img/structure/B14850247.png)
![1-[4-(Chloromethyl)-6-iodopyridin-2-YL]ethanone](/img/structure/B14850248.png)






